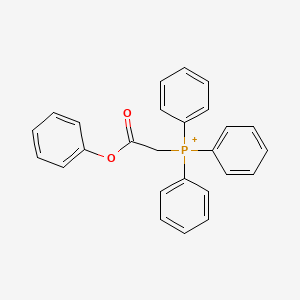
Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, is a chemical compound with the molecular formula C26H22O2P. It is a member of the phosphonium family, which are quaternary phosphonium salts. These compounds are known for their applications in organic synthesis and as intermediates in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-bromo-2-phenoxyacetophenone under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Produces triphenylphosphine oxide.
Reduction: Produces triphenylphosphine derivatives.
Substitution: Produces various substituted phosphonium salts.
科学研究应用
Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential use in biological systems as a probe or marker.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, involves its ability to form stable phosphonium ylides. These ylides can participate in various chemical reactions, such as the Wittig reaction, where they react with carbonyl compounds to form alkenes. The stability of the ylide is due to the resonance structures that can be formed, which distribute the charge over the molecule .
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Phosphonium, (2-oxo-2-propoxyethyl)triphenyl-: Similar in structure but with a propoxy group instead of a phenoxy group.
Uniqueness
Phosphonium, (2-oxo-2-phenoxyethyl)triphenyl-, is unique due to its phenoxy group, which imparts different chemical properties compared to its analogs. This difference can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in specific synthetic applications .
属性
CAS 编号 |
105507-10-6 |
|---|---|
分子式 |
C26H22O2P+ |
分子量 |
397.4 g/mol |
IUPAC 名称 |
(2-oxo-2-phenoxyethyl)-triphenylphosphanium |
InChI |
InChI=1S/C26H22O2P/c27-26(28-22-13-5-1-6-14-22)21-29(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2/q+1 |
InChI 键 |
HLJDVRNPTFTFOX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)

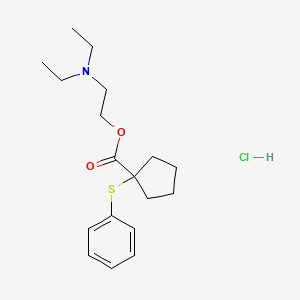

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)
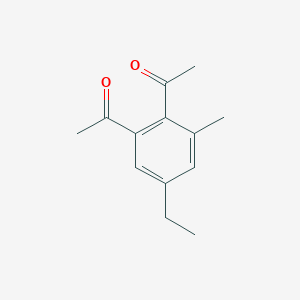
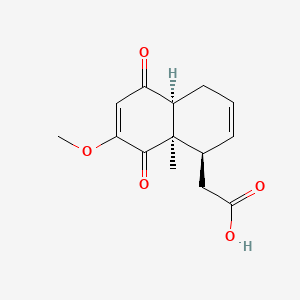
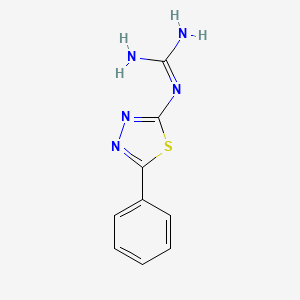
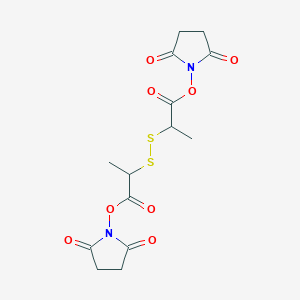
![3-Phenyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14332066.png)
